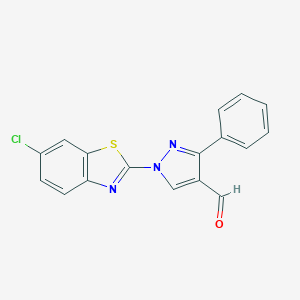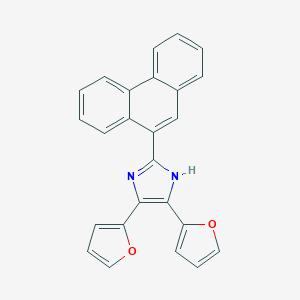
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as CBP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBP is a highly potent and selective inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.
作用機序
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde acts as a selective inhibitor of the enzyme by binding to its active site and preventing its activity. This leads to a decrease in the production of certain cellular components, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have antimicrobial activity against a range of bacterial strains.
実験室実験の利点と制限
One of the major advantages of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is its high potency and selectivity, which makes it a promising candidate for the development of new drugs. However, 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is also highly reactive and can be difficult to handle in the laboratory. Its potential toxicity and limited solubility in aqueous solutions can also pose challenges for its use in experiments.
将来の方向性
There are several future directions for research on 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. One potential avenue is the development of new drugs based on the structure of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Another area of interest is the investigation of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde's potential applications in the treatment of bacterial infections. Further studies are also needed to better understand 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde's mechanism of action and its potential toxicity.
合成法
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multistep process. The first step involves the condensation of 2-aminothiophenol with chloroacetyl chloride to form 6-chloro-1,3-benzothiazol-2-yl)acetyl chloride. This intermediate is then reacted with phenylhydrazine to yield 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
科学的研究の応用
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme, which plays a crucial role in the development of certain types of cancer. 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has also been found to have antimicrobial activity against a range of bacterial strains.
特性
分子式 |
C17H10ClN3OS |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-6-7-14-15(8-13)23-17(19-14)21-9-12(10-22)16(20-21)11-4-2-1-3-5-11/h1-10H |
InChIキー |
MITQMLCEPJLPEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC4=C(S3)C=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC4=C(S3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)




